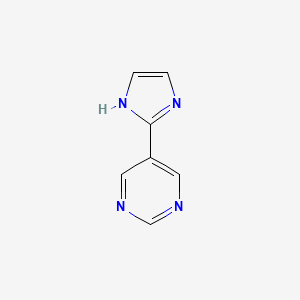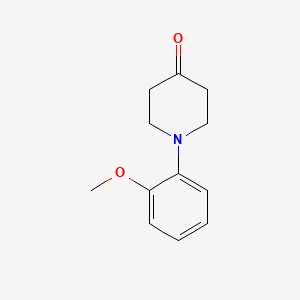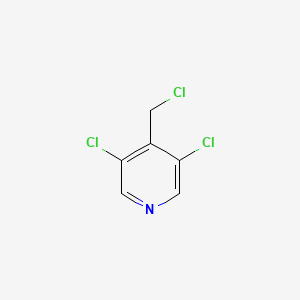
ethyl 1-isopropyl-1H-pyrazole-3-carboxylate
Descripción general
Descripción
Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate (EIPPC) is an organic compound that is used as a reagent in various types of scientific research. It is a versatile compound that has a wide range of applications in organic synthesis, biochemistry, and pharmacology. EIPPC is a colorless liquid with a pleasant odor and is highly soluble in water. It is an important building block for the synthesis of various organic molecules and is used in the synthesis of drugs, dyes, and other materials.
Aplicaciones Científicas De Investigación
Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate: A Comprehensive Analysis of Scientific Research Applications:
Pharmaceutical Research
Pyrazole derivatives are known for their wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate could potentially be explored for similar pharmaceutical applications due to its structural similarity.
Cancer Research
Specific pyrazole derivatives have been studied for their ability to induce apoptosis in cancer cells . This compound may serve as a scaffold for developing new anticancer agents that target various stages of the cell cycle or specific signaling pathways involved in tumor growth and metastasis.
Synthetic Chemistry
Pyrazoles are often synthesized through “one-pot” methods from (hetero)arenes and carboxylic acids . The ethyl 1-isopropyl-1H-pyrazole-3-carboxylate could be used as a precursor or intermediate in the synthesis of more complex molecules with diverse biological activities.
Agricultural Chemistry
Given the herbicidal activity of some pyrazole compounds , ethyl 1-isopropyl-1H-pyrazole-3-carboxylate could be investigated for its potential use in developing new herbicides with specific modes of action against resistant weed species.
Computational Chemistry
Molecular docking studies and computational modeling can predict the interaction of ethyl 1-isopropyl-1H-pyrazole-3-carboxylate with various biological targets. This aids in the rational design of new compounds with desired biological activities .
Mecanismo De Acción
Target of Action
Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate is a complex compound with a unique structure. Similar compounds have been found to interact with various biological targets, suggesting that this compound may also have multiple targets .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyrazole derivatives .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, suggesting that this compound may also have a broad range of effects .
Result of Action
Similar compounds have been found to have various effects, suggesting that this compound may also have a broad range of effects .
Action Environment
It is likely that factors such as temperature, ph, and the presence of other compounds could influence its action .
Propiedades
IUPAC Name |
ethyl 1-propan-2-ylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-6-11(10-8)7(2)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSYBDIVLBCQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-isopropyl-1H-pyrazole-3-carboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


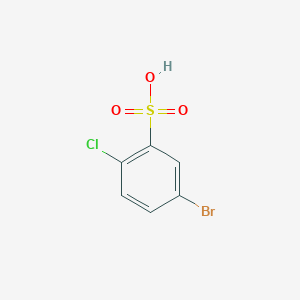
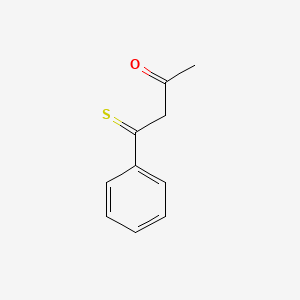
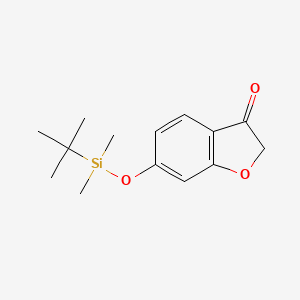
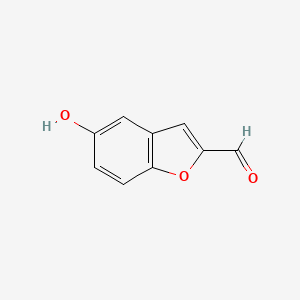
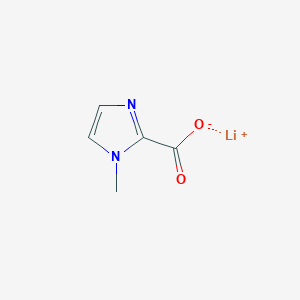

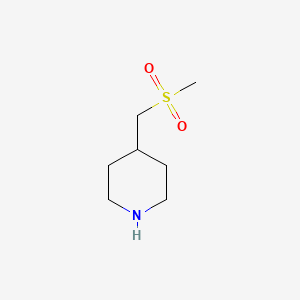
![4-Methyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1647047.png)

![2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1647050.png)
